molecular formula C19H22BrNO2 B8166700 tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate

tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate

Cat. No.: B8166700
M. Wt: 376.3 g/mol
InChI Key: SPDSDWVQBQHJAQ-UHFFFAOYSA-N
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Description

tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a biphenyl structure with a bromine and methyl substituent. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl structure can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is unique due to its combination of a biphenyl structure with a bromine and methyl substituent, along with a tert-butyl carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[4-(3-bromo-2-methylphenyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-13-16(6-5-7-17(13)20)15-10-8-14(9-11-15)12-21-18(22)23-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDSDWVQBQHJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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